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Compound of Interest

Compound Name: Glucose oxidase

Cat. No.: B7822160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glucose oxidase (GOx)

reaction mechanism and its kinetics. It is designed to be a valuable resource for researchers,

scientists, and professionals involved in drug development and other fields where this enzyme

plays a crucial role. The guide details the enzyme's catalytic action, presents key kinetic

parameters in a clear format, and provides detailed experimental protocols for its study.

Core Reaction Mechanism
Glucose oxidase (EC 1.1.3.4) is an oxidoreductase that catalyzes the oxidation of β-D-

glucose to D-glucono-δ-lactone and hydrogen peroxide, utilizing molecular oxygen as an

electron acceptor. The enzyme is highly specific for β-D-glucose[1]. The overall reaction is as

follows:

β-D-glucose + O₂ → D-glucono-δ-lactone + H₂O₂

The D-glucono-δ-lactone is subsequently hydrolyzed to gluconic acid. The catalytic action of

glucose oxidase relies on its flavin adenine dinucleotide (FAD) cofactor, which acts as the

initial electron acceptor[1].

The reaction follows a Ping-Pong Bi-Bi mechanism, which involves two distinct half-reactions

that can be analyzed independently through steady-state kinetics.
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Reductive Half-Reaction: In the first step, β-D-glucose binds to the active site of the oxidized

enzyme (GOx-FAD). The enzyme then catalyzes the transfer of two electrons and two protons

from the glucose to the FAD cofactor, reducing it to FADH₂. This results in the formation of D-

glucono-δ-lactone and the reduced enzyme (GOx-FADH₂).

Oxidative Half-Reaction: In the second step, molecular oxygen binds to the reduced enzyme-

product complex. The GOx-FADH₂ is re-oxidized to GOx-FAD by transferring the electrons to

molecular oxygen, which is reduced to hydrogen peroxide (H₂O₂). The oxidized enzyme is then

ready for another catalytic cycle.
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Figure 1: Glucose Oxidase Ping-Pong Bi-Bi Reaction Mechanism.

Enzyme Kinetics
The catalytic activity of glucose oxidase is influenced by several factors, including substrate

concentration, pH, and temperature. The enzyme's kinetics are well-described by the

Michaelis-Menten model.

Data Presentation of Kinetic Parameters
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The following table summarizes the key kinetic parameters for glucose oxidase from various

sources and under different conditions. These values are crucial for designing experiments,

developing biosensors, and optimizing industrial processes.
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Parameter Value
Source
Organism

Enzyme
State

Conditions Reference

Km (mM) 2.7
Aspergillus

niger
Free

Optimum pH

and

temperature

[2]

2.9
Aspergillus

niger

Immobilized

(alginate)

Optimum pH

and

temperature

[2]

2.56
Aspergillus

niger UAF-1
Free pH 5.5, 40°C [3]

6.91
Pseudomona

s sp.
Free 27°C, pH 5.0 [4]

22 Wild-type Free 25°C [5]

16
Mutant (B11-

GOx)
Free 25°C [5]

33 - 110
Aspergillus

niger
Free pH 5.5 [6]

Vmax

(µmol/min·mL

)

0.364
Aspergillus

niger
Free

Optimum pH

and

temperature

[2]

0.261
Aspergillus

niger

Immobilized

(alginate)

Optimum pH

and

temperature

[2]

kcat (s⁻¹) 69.5 Wild-type Free - [5]

137.7
Mutant (B11-

GOx)
Free - [5]

Optimal pH 5.5
Aspergillus

niger

Free &

Immobilized
- [2][3]

5.0
Pseudomona

s sp.
Free - [4]
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5.0
Aspergillus

niger
Free - [7]

6.5 Not specified Free - [8]

Optimal

Temperature

(°C)

40
Aspergillus

niger UAF-1
Free pH 5.5 [3]

40
Aspergillus

niger
Free - [7][9]

27
Pseudomona

s sp.
Free - [4]

30
Actinomyces

sp.
Free - [4]

Experimental Protocols
Accurate determination of glucose oxidase activity is fundamental for its characterization and

application. The following are detailed methodologies for common spectrophotometric assays.

Colorimetric Assay using o-Dianisidine
This assay is a coupled enzyme reaction where the hydrogen peroxide produced by glucose
oxidase is used by horseradish peroxidase (HRP) to oxidize the chromogenic substrate o-

dianisidine, resulting in a colored product that can be measured spectrophotometrically.

Materials:

0.1 M Potassium phosphate buffer, pH 6.0

o-Dianisidine solution (1% w/v). Caution: o-Dianisidine is a potential carcinogen and should

be handled with appropriate safety precautions.

Horseradish Peroxidase (HRP) solution (e.g., 200 µg/mL in deionized water)

β-D-Glucose solution (e.g., 18% w/v, allowed to mutarotate overnight at room temperature)
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Glucose Oxidase (GOx) sample, appropriately diluted in cold buffer

Spectrophotometer and cuvettes

Procedure:

Prepare the Dianisidine-Buffer Mixture: Dilute the 1% o-dianisidine solution in the 0.1 M

potassium phosphate buffer (pH 6.0). For example, add 0.1 mL of 1% o-dianisidine to 12 mL

of buffer. Saturate this mixture with oxygen for approximately 10 minutes just before use[10].

Set up the Spectrophotometer: Set the wavelength to 460 nm and the temperature to

25°C[10].

Prepare the Reaction Mixture: In a cuvette, combine the following reagents:

2.5 mL of the oxygenated dianisidine-buffer mixture

0.3 mL of the 18% glucose solution

0.1 mL of the HRP solution[10]

Equilibrate and Establish Blank Rate: Incubate the cuvette in the spectrophotometer for 3-5

minutes to allow the temperature to equilibrate. Record any change in absorbance to

establish the blank rate[10].

Initiate the Reaction: Add 0.1 mL of the diluted glucose oxidase sample to the cuvette and

mix immediately.

Measure Absorbance: Record the increase in absorbance at 460 nm for 4-5 minutes.

Calculate Activity: Determine the rate of change in absorbance (ΔA₄₆₀/min) from the initial

linear portion of the curve. One unit of glucose oxidase activity is typically defined as the

amount of enzyme that causes the oxidation of one micromole of o-dianisidine per minute

under the specified conditions[10].

Colorimetric Assay using ABTS
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This is another coupled enzyme assay that uses 2,2'-azino-bis(3-ethylbenzothiazoline-6-

sulfonic acid) (ABTS) as the chromogenic substrate for HRP. The oxidized ABTS produces a

stable blue-green color.

Materials:

0.1 M Sodium phosphate buffer, pH 7.0

ABTS solution (e.g., 5 mM in buffer)

Horseradish Peroxidase (HRP) solution (e.g., 0.15 U/mL)

β-D-Glucose solution

Glucose Oxidase (GOx) sample, appropriately diluted

Spectrophotometer and cuvettes

Procedure:

Prepare the Reaction Mixture: In a total volume of 1 mL, combine:

0.1 M sodium phosphate buffer (pH 7.0)

5 mM ABTS

0.15 U HRP

The desired concentration of glucose[11]

Set up the Spectrophotometer: Set the wavelength to 416 nm or 725 nm.

Initiate the Reaction: Add a known volume of the diluted glucose oxidase sample to the

reaction mixture and mix.

Measure Absorbance: Monitor the increase in absorbance at the chosen wavelength over

time.
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Calculate Activity: The rate of ABTS oxidation is proportional to the glucose oxidase activity.

The activity can be calculated using the molar extinction coefficient of oxidized ABTS (ε₄₁₆ =

3.6 x 10⁴ M⁻¹cm⁻¹ or ε₇₂₅ = 1.9 x 10⁴ M⁻¹cm⁻¹)[11].

Experimental Workflow
The following diagram illustrates a typical workflow for determining the kinetic parameters of

glucose oxidase.
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Figure 2: Workflow for Determining Glucose Oxidase Kinetic Parameters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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